4-Amino-4,6-dideoxyhexose
CAS No.: 11037-48-2
Cat. No.: VC20557117
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 11037-48-2 |
|---|---|
| Molecular Formula | C6H13NO4 |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | 4-amino-2,3,5-trihydroxyhexanal |
| Standard InChI | InChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3 |
| Standard InChI Key | UEHGPSGGFKLPTD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C(C(C=O)O)O)N)O |
Introduction
Chemical Structure and Isomeric Variants
Core Molecular Architecture
4-Amino-4,6-dideoxyhexose (C₆H₁₃NO₄) belongs to the family of deoxyamino sugars, distinguished by the replacement of hydroxyl groups at positions 4 and 6 with hydrogen atoms and an amino group at position 4. The sugar exists in two primary stereoisomeric forms:
-
4-Amino-4,6-dideoxy-D-glucose (D-Qui4N): Characterized by the glucose configuration (C-2 hydroxyl in equatorial position).
-
4-Amino-4,6-dideoxy-D-galactose (D-Fuc4N): Features the galactose configuration (C-2 hydroxyl in axial position) .
The N-acetylated derivatives of these isomers, such as 4-acetamido-4,6-dideoxy-D-galactose (D-Fuc4NAc), are common in bacterial polysaccharides .
Table 1: Structural Comparison of 4-Amino-4,6-Dideoxyhexose Isomers
Occurrence in Bacterial Lipopolysaccharides
Role in O-Antigen Diversity
The O-antigen component of LPS is a hotspot for structural variation, enabling bacteria to evade host immune responses. 4-Amino-4,6-dideoxyhexose contributes to this diversity through its incorporation into O-polysaccharides:
-
In Aeromonas hydrophila serogroup O6, the O-antigen contains 4-acetamido-4,6-dideoxy-L-mannose (L-Rhap4NAc), a rare L-configured isomer. This sugar forms trisaccharide repeating units with α-D-GalpNAc and α-L-Rhap4NAc residues, defining serogroup specificity .
-
Escherichia coli strains O7 and O10 produce D-Qui4N and D-Fuc4N, respectively, in their LPS. These isomers were first differentiated via chromatographic comparisons with synthetic standards .
Table 2: Bacterial Species and 4-Amino-4,6-Dideoxyhexose Variants
| Bacterial Species | Isomer Identified | LPS Serogroup | Reference |
|---|---|---|---|
| Aeromonas hydrophila | L-Rhap4NAc | O6 | |
| Escherichia coli O7 | D-Qui4N | O7 | |
| Escherichia coli O10 | D-Fuc4N | O10 |
Biosynthetic Pathways and Enzymatic Regulation
dTDP-Activated Precursor Synthesis
The biosynthesis of 4-amino-4,6-dideoxyhexose begins with glucose-1-phosphate, which undergoes a four-step enzymatic modification to form dTDP-activated intermediates:
-
Glucose-1-phosphate → dTDP-D-glucose (catalyzed by RmlA).
-
Dehydration at C-4 and C-6 (RmlB/D), yielding dTDP-4-keto-6-deoxy-D-glucose.
-
Transamination at C-4 (VioA), introducing the amino group to form dTDP-D-Qui4N .
-
N-Acetylation (VioB), producing dTDP-D-Qui4NAc for incorporation into O-antigens .
In Aeromonas, an analogous pathway generates dTDP-L-Rhap4NAc, requiring stereospecific enzymes to establish the L-configuration .
Biological and Immunological Significance
Immune Evasion Mechanisms
The presence of 4-amino-4,6-dideoxyhexose in O-antigens limits antibody cross-reactivity, allowing bacterial populations to persist in immunocompetent hosts. For example:
-
A. hydrophila O6’s L-Rhap4NAc-containing O-polysaccharide is unrecognized by antibodies targeting common D-configured sugars, conferring a survival advantage in aquatic environments .
-
E. coli O7 and O10 exploit D-Qui4N and D-Fuc4N to avoid phagocytosis, as these isomers are absent in mammalian glycans .
Analytical Techniques for Structural Elucidation
Chromatographic and Spectroscopic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify partially methylated alditol acetates derived from hydrolyzed polysaccharides. The 4-amino-4,6-dideoxyhexose produces characteristic fragments at m/z 118 and 275 .
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR distinguishes D- and L-isomers via glycosylation shifts. For L-Rhap4NAc, the C-2 signal appears at δ 70.5 ppm, whereas D-Fuc4N resonates at δ 72.1 ppm .
-
Periodate-Hypoiodite Oxidation: Sequential oxidation cleaves vicinal diols, confirming the absence of hydroxyl groups at C-4 and C-6 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume